molecular formula C20H16N4O5 B11685664 N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide

N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11685664
M. Wt: 392.4 g/mol
InChI Key: ZKKOOYADTGBOTN-WSDLNYQXSA-N
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Description

N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields of scientific research. This compound features a benzohydrazide core linked to a methoxy-substituted phenyl group and a nitropyridinyl moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide typically involves the condensation of 3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde with benzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or thiolates.

Major Products:

    Oxidation: Amino derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The nitropyridinyl moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxy and hydrazide groups may also contribute to its biological activity by forming hydrogen bonds or other interactions with target molecules.

Comparison with Similar Compounds

  • N’-[(E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene]benzohydrazide
  • N’-[(E)-{3-ethoxy-4-hydroxyphenyl}methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-{4-[(E)-(2-benzoylhydrazono)methyl]phenyl}methylidene]benzohydrazide

Uniqueness: N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide is unique due to the presence of both a nitropyridinyl and a methoxy group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H16N4O5

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C20H16N4O5/c1-28-18-11-14(12-22-23-20(25)15-5-3-2-4-6-15)7-9-17(18)29-19-10-8-16(13-21-19)24(26)27/h2-13H,1H3,(H,23,25)/b22-12+

InChI Key

ZKKOOYADTGBOTN-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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